D-Glycerol-3-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

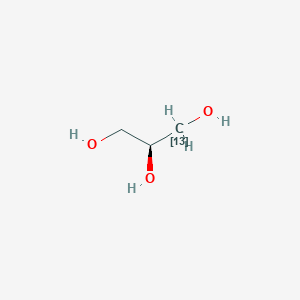

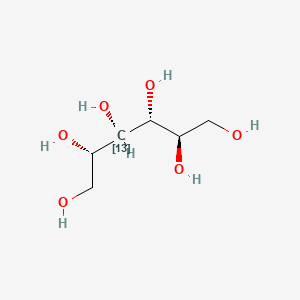

D-グリセロール-3-13Cは、グリセロール分子に炭素-13同位体が組み込まれた安定同位体標識化合物です。 この化合物は主に科学研究、特に核磁気共鳴(NMR)分光法において、代謝経路や生化学的過程を研究するために使用されます .

準備方法

合成経路と反応条件

D-グリセロール-3-13Cは、炭素-13標識前駆体を用いて合成されます。一般的な方法の1つは、炭素-13標識グリセロール誘導体からD-グリセロール-3-13Cを化学的に合成することです。 反応条件は通常、グリセロール分子に炭素-13同位体を組み込むために、特定の試薬や触媒を使用することを伴います .

工業的生産方法

D-グリセロール-3-13Cの工業的生産は、炭素-13標識原料を用いた大規模合成を含みます。このプロセスは、標識化合物の高収率と高純度を達成するように最適化されています。 生産方法は、研究および工業的用途の需要に応えるために、費用対効果が高く、スケーラブルになるように設計されています .

化学反応解析

反応の種類

D-グリセロール-3-13Cは、次のようなさまざまな化学反応を起こします。

酸化: D-グリセロール-3-13Cは酸化されて、炭素-13標識グリセルアルデヒドまたはジヒドロキシアセトンを形成することができます。

還元: 炭素-13標識グリセロール誘導体を形成するために還元することができます。

一般的な試薬と条件

D-グリセロール-3-13Cの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は、目的の生成物に応じて異なり、特定の温度、溶媒、触媒を含む場合があります .

主な生成物

D-グリセロール-3-13Cの反応から生成される主な生成物には、炭素-13標識グリセルアルデヒド、ジヒドロキシアセトン、およびその他のグリセロール誘導体があります。 これらの生成物は、さらなる研究と用途に使用されます .

科学研究への応用

D-グリセロール-3-13Cは、次のような幅広い科学研究への応用があります。

化学: NMR分光法においてトレーサーとして使用され、化学化合物の構造とダイナミクスを研究します。

生物学: 代謝研究において、生体系におけるグリセロール代謝の経路を追跡するために使用されます。

医学: 医薬品開発および薬物動態研究において、医薬品の代謝と分布を理解するために使用されます。

化学反応の分析

Types of Reactions

D-Glycerol-3-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carbon-13 labeled glyceraldehyde or dihydroxyacetone.

Reduction: It can be reduced to form carbon-13 labeled glycerol derivatives.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from the reactions of this compound include carbon-13 labeled glyceraldehyde, dihydroxyacetone, and other glycerol derivatives. These products are used in further research and applications .

科学的研究の応用

D-Glycerol-3-13C has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of chemical compounds.

Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Applied in the production of labeled compounds for research and development purposes .

作用機序

D-グリセロール-3-13Cの作用機序は、代謝経路に取り込まれてトレーサーとして機能することにあります。炭素-13同位体は、研究者が生体系におけるグリセロールの移動と変換を追跡できるようにします。 これは、グリセロール代謝に関与する分子標的と経路を理解するのに役立ちます .

類似化合物との比較

類似化合物

グリセロール-13C3: 同様の研究目的で使用される別の炭素-13標識グリセロール化合物。

グリセロール-13C2: グリセロール分子に2つの炭素-13同位体が組み込まれた化合物。

グリセロール-13C1: グリセロール分子に1つの炭素-13同位体が組み込まれた化合物 .

独自性

D-グリセロール-3-13Cは、第3炭素位置に炭素-13同位体が特異的に組み込まれているために独特です。この特異的な標識により、グリセロールの第3炭素を含む代謝経路や生化学的過程を詳細に研究することができます。 高い同位体純度と安定性により、科学研究において貴重なツールとなっています .

特性

分子式 |

C3H8O3 |

|---|---|

分子量 |

93.09 g/mol |

IUPAC名 |

(2S)-(113C)propane-1,2,3-triol |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1/t3-/m1/s1 |

InChIキー |

PEDCQBHIVMGVHV-UKQPAGSLSA-N |

異性体SMILES |

C([C@@H]([13CH2]O)O)O |

正規SMILES |

C(C(CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)